molecular formula C6H7N3S B1510271 4-Aminopyridine-3-carbothioamide CAS No. 42242-22-8

4-Aminopyridine-3-carbothioamide

Cat. No.: B1510271
CAS No.: 42242-22-8
M. Wt: 153.21 g/mol
InChI Key: UGFYAEGCZZVYQS-UHFFFAOYSA-N
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Description

4-Aminopyridine-3-carbothioamide is a chemical compound characterized by its pyridine ring structure substituted with an amino group at the 4-position and a carbothioamide group at the 3-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-3-carbothioamide typically involves the reaction of 4-aminopyridine with thioamide derivatives under specific conditions. One common method is the reaction of 4-aminopyridine with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-3-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can produce aminopyridine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-3-carbothioamide has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Aminopyridine-3-carbothioamide is similar to other pyridine derivatives, such as 3-Aminopyridine-4-carbothioamide and 2-Aminopyridine-3-carbothioamide. its unique substitution pattern at the 4- and 3-positions distinguishes it from these compounds. The presence of the amino group at the 4-position and the carbothioamide group at the 3-position contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Aminopyridine-4-carbothioamide

  • 2-Aminopyridine-3-carbothioamide

Properties

IUPAC Name

4-aminopyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFYAEGCZZVYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743811
Record name 4-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-22-8
Record name 4-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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